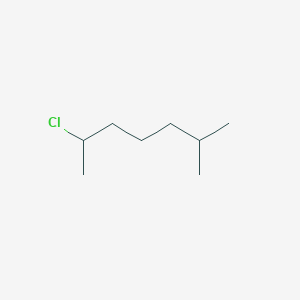

2-Chloro-6-methylheptane

説明

2-Chloro-6-methylheptane is a branched chloroalkane with the molecular formula C₈H₁₇Cl. Structurally, it features a chlorine atom at the second carbon and a methyl group at the sixth carbon of a seven-carbon chain. This arrangement imparts steric hindrance near the reactive chlorine center, influencing its chemical behavior, such as nucleophilic substitution (e.g., SN1/SN2 reactions). Chloroalkanes of this type are typically used as solvents, alkylating agents, or precursors in polymer chemistry.

特性

CAS番号 |

2350-19-8 |

|---|---|

分子式 |

C8H17Cl |

分子量 |

148.67 g/mol |

IUPAC名 |

2-chloro-6-methylheptane |

InChI |

InChI=1S/C8H17Cl/c1-7(2)5-4-6-8(3)9/h7-8H,4-6H2,1-3H3 |

InChIキー |

YRLZNZREEYCBCG-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCCC(C)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methylheptane typically involves the chlorination of 6-methylheptane. This can be achieved through a free radical halogenation reaction, where chlorine gas is introduced to 6-methylheptane under ultraviolet light or heat to facilitate the substitution of a hydrogen atom with a chlorine atom at the second carbon position .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-6-methylheptane may involve continuous flow reactors where 6-methylheptane and chlorine gas are reacted under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize the efficiency of the chlorination process .

化学反応の分析

Types of Reactions

2-Chloro-6-methylheptane undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, such as hydroxide ions, cyanide ions, or ammonia, leading to the formation of different substituted products.

Elimination Reactions: Under basic conditions, 2-Chloro-6-methylheptane can undergo dehydrohalogenation to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (for hydroxylation), sodium cyanide (for cyanation), and ammonia (for amination).

Major Products

Nucleophilic Substitution: Products include 2-hydroxy-6-methylheptane, 2-cyano-6-methylheptane, and 2-amino-6-methylheptane.

Elimination: The major product is 6-methylhept-1-ene.

科学的研究の応用

2-Chloro-6-methylheptane is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: Its derivatives are studied for potential pharmacological activities.

Material Science: It is used in the development of new materials with specific properties.

作用機序

The mechanism of action of 2-Chloro-6-methylheptane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The chlorine atom, being electronegative, withdraws electron density from the carbon chain, making the carbon atom at the second position more susceptible to nucleophilic attack . In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the release of a chloride ion .

類似化合物との比較

The following analysis compares 2-Chloro-6-methylheptane with structurally or functionally related compounds, drawing inferences from available evidence:

Structural Analogs

Key Differences :

- Reactivity: The chlorine in 2-Chloro-6-methylheptane is more electrophilic than the amino group in 2-Amino-6-methylheptane, making the former prone to substitution reactions, while the latter participates in acid-base or condensation reactions.

- Toxicity : Chlorinated alkanes (e.g., 2-Chloro-6-methylheptane) may exhibit higher environmental persistence compared to amines but lower acute toxicity than cyclic chlorinated compounds like hexachlorodibenzo-p-dioxins (CAS 34465-46-8) .

Physicochemical Properties

Steric Effects : The methyl group at position 6 in 2-Chloro-6-methylheptane reduces reaction rates in SN2 mechanisms compared to less hindered analogs (e.g., 2-chloropentane).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。